4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
Description
The compound 4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a spirocyclic hybrid molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a carbonyl group to a pyrrolidin-2-one ring substituted with a tetrahydro-2H-pyran-4-yl group. This scaffold combines conformational rigidity (from the spirocyclic system) with hydrogen-bonding capabilities (from the pyrrolidinone and pyran oxygen atoms), making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c20-15-11-13(12-19(15)14-1-7-22-8-2-14)16(21)18-5-3-17(4-6-18)23-9-10-24-17/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJVUTSJBXGOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a complex organic molecule that exhibits promising biological activities. This article delves into its synthesis, biological properties, and potential applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.33 g/mol. The structure features a spirocyclic framework, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many spirocyclic compounds demonstrate effective antimicrobial properties against a range of pathogens.
- Antitumor Effects : Some derivatives have shown cytotoxic effects on cancer cell lines.
- Neuroprotective Properties : Certain analogs are being studied for their potential in treating neurodegenerative diseases.
Antimicrobial Activity
A study investigated the antimicrobial properties of related spirocyclic compounds, revealing that they possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity Against | Method Used | Reference |
|---|---|---|---|
| 4-(1,4-Dioxa-8-azaspiro[4.5]decane) | Staphylococcus aureus | Disk diffusion | |
| 4-(1,4-Dioxa-8-azaspiro[4.5]decane) | E. coli | MIC determination |
Antitumor Effects
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a recent publication noted a significant reduction in cell viability in breast cancer cells treated with spirocyclic compounds.
Neuroprotective Properties
Research indicates that certain derivatives may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease.
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Some derivatives may act as ligands for neurotransmitter receptors, influencing neuronal signaling.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds can protect cells from oxidative damage.
Scientific Research Applications
Structural Characteristics
The compound is characterized by its unique spirocyclic structure, which includes:
- A pyrrolidinone moiety that contributes to its pharmacological properties.
- A dioxaspiro structure which enhances molecular stability and lipophilicity.
- A tetrahydropyran unit that may influence the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- σ1 Receptor Modulation : Compounds derived from the 1,4-dioxa-8-azaspiro framework have been investigated for their affinity to sigma receptors, which are implicated in various neurological disorders. For instance, a study showed that derivatives possess high selectivity for σ1 receptors with significant binding affinities (K(i) values in the nanomolar range) .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves modulation of apoptotic pathways and interference with cellular signaling processes .
σ1 Receptor Ligands
A notable study synthesized several derivatives of 1,4-dioxa-8-azaspiro[4.5]decane and evaluated their σ1 receptor affinity. One compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) and selectivity over σ2 receptors and the vesicular acetylcholine transporter . This selectivity is crucial for minimizing side effects in therapeutic applications.
Anticancer Activity
In another study, researchers tested the anticancer activity of a related compound against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . Such findings suggest potential for development as anticancer agents.
Applications in Drug Development
The unique structural features of 4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one make it an attractive candidate for further drug development:
Comparison with Similar Compounds
Core Structural Features
The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a recurring motif in drug discovery due to its ability to restrict rotational freedom and improve target binding. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Rigidity vs. Flexibility : The spirocyclic core enforces a fixed conformation, which can enhance binding affinity compared to linear analogs .
- Polarity : The tetrahydro-2H-pyran group in the target compound increases hydrophilicity compared to lipophilic substituents like cyclopropanecarbonyl () or trifluoromethyl ().
- Bioisosteres: The pyrrolidin-2-one in the target compound may act as a bioisostere for peptide bonds or lactams, whereas quinoline () and benzothiazinone () serve as planar aromatic pharmacophores.
Physicochemical and Pharmacokinetic Properties
Notes:
- The tetrahydro-2H-pyran group in the target compound improves solubility compared to purely aromatic analogs.
- The nitro group in BTZ-043 may confer metabolic stability but could pose toxicity risks .
Research and Development Trends
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is prominent in:
- Antibacterials : BTZ-043 targets decaprenylphosphoryl-β-D-ribose oxidase in Mycobacterium tuberculosis .
- Kinase Inhibitors : WYE-125132 () inhibits mTOR, a key cancer target .
- Central Nervous System (CNS) Agents: Morpholinone derivatives () may cross the blood-brain barrier .
Patent Landscape : Over 20 patents since 2015 incorporate this scaffold, emphasizing its versatility .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one?
Answer:
The synthesis typically involves multi-step routes focusing on constructing the spirocyclic core. A common approach begins with preparing the 1,4-dioxa-8-azaspiro[4.5]decane intermediate via condensation of 2-piperazinone with carbonyl-containing reagents (e.g., [4,5’-bithiazole]-2-carbonyl chloride) . Subsequent steps include coupling the spirocyclic intermediate to tetrahydro-2H-pyran-4-yl-pyrrolidin-2-one using acyl transfer reagents. Purification often employs recrystallization (e.g., ethanol) or column chromatography (ethyl acetate/hexane gradients) .
Advanced: How can reaction conditions be optimized to minimize byproducts during spirocyclic intermediate synthesis?
Answer:
Byproduct formation (e.g., ring-opening products) can be mitigated by:
- Temperature control : Maintaining reflux conditions in acetic acid to stabilize intermediates .
- Catalyst screening : Using sodium acetate to enhance regioselectivity .
- Computational guidance : Employing quantum chemical calculations to predict reaction pathways and transition states, as demonstrated by ICReDD’s feedback loop integrating experimental and computational data .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To assign spirocyclic and pyrrolidinone protons (e.g., δ 2.62 ppm for N-CH3, δ 162.2 ppm for C=O) .
- IR spectroscopy : Identifying carbonyl (1721 cm⁻¹) and C=N (1633 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., m/z 803 [M⁺]) .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Answer:
Contradictions may arise from substituent effects (e.g., nitro or trifluoromethyl groups altering lipophilicity) . Strategies include:
- SAR studies : Systematically varying substituents (see table below) .
- Targeted binding assays : Using surface plasmon resonance (SPR) to quantify binding affinities .
- Molecular dynamics simulations : To model interactions with biological targets (e.g., enzymes or receptors) .
| Compound | Key Substituent | Biological Impact |
|---|---|---|
| Analog with nitro group | -NO₂ | Enhanced lipophilicity, altered activity |
| Analog with trifluoromethyl | -CF₃ | Increased metabolic stability |
Basic: What safety protocols are recommended for handling this compound?
Answer:
Standard precautions include:
- Protective gear : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., glacial acetic acid) .
- Storage : In airtight containers at 2–8°C to prevent degradation .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Activating agents : Using HATU or EDCI to improve acyl transfer efficiency .
- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Microwave-assisted synthesis : Reducing reaction time and improving homogeneity .
Basic: What biological assays are suitable for initial activity screening?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .
- Cellular permeability studies : Use Caco-2 cell monolayers to assess absorption potential .
- Cytotoxicity profiling : MTT assays in HEK293 or HepG2 cells .
Advanced: How can computational methods enhance SAR studies for this compound?
Answer:
- Docking simulations : Predict binding modes using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with activity .
- Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Normal-phase chromatography : Ethyl acetate/hexane gradients for intermediate purification .
- Reverse-phase HPLC : Using C18 columns with acetonitrile/water mobile phases for final purification .
Advanced: How can researchers characterize decomposition products under stressed conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
